4-(1-Fluoroethyl)-2-iodopyridine
Description
4-(1-Fluoroethyl)-2-iodopyridine is a halogenated pyridine derivative featuring a 2-iodo substituent and a 1-fluoroethyl group at the 4-position of the pyridine ring. Iodopyridines are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) and electrophilic amide activation regimes .
Properties
Molecular Formula |
C7H7FIN |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
4-(1-fluoroethyl)-2-iodopyridine |
InChI |
InChI=1S/C7H7FIN/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,1H3 |
InChI Key |
CWQQIRAHDILEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(1-Fluoroethyl)-2-iodopyridine with structurally related iodopyridines and fluorinated analogs, focusing on reactivity, synthetic utility, and applications.
Positional Isomerism: 2-Iodopyridine vs. 4-Iodopyridine
- Reactivity in Carbonylation Reactions :
2-Iodopyridine exhibits lower selectivity for α-ketoamide formation compared to its 4-iodo isomer under Pd-catalyzed double-carbonylative amination. For example, 2-iodopyridine produces significant amide byproducts (e.g., 30–40% yield), whereas 4-iodopyridine yields >90% α-ketoamide under identical conditions . The electron-withdrawing iodo group at the 2-position may hinder oxidative addition or transmetallation steps in catalytic cycles.- Implication for this compound : The 2-iodo substituent in the target compound may similarly reduce selectivity in carbonylative reactions, though the 1-fluoroethyl group could mitigate this by altering electron density or steric hindrance.
Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs
- Synthetic Intermediates :
In electrophilic amide activation, 2-iodopyridine adducts (e.g., compound 4b ) form stable intermediates, whereas analogs with bulky α-substituents (e.g., 1a ) fail to generate enamine-type adducts due to hindered deprotonation . The 1-fluoroethyl group in this compound may similarly slow deprotonation, favoring oxazolium salt formation over enamine pathways. - Pharmaceutical Applications :
Fluorinated alkyl groups (e.g., 1-fluoroethyl, trifluoromethyl) are common in drug design to enhance bioavailability and metabolic resistance. For instance, 2-iodopyridine derivatives are intermediates in tubulin inhibitors (e.g., compound 2 ) for cancer therapy , and fluorinated analogs like the target compound could improve pharmacokinetic profiles.
Market and Industrial Relevance
- 2-Iodopyridine Market Trends :
The 2-iodopyridine market is projected to grow at a CAGR of 10.6% (2024–2031), driven by demand in pharmaceuticals (e.g., oncology APIs) and agrochemicals . The introduction of fluorinated derivatives like this compound could expand applications in specialty chemicals and materials science. - Safety and Handling :
2-Iodopyridine requires stringent safety protocols (e.g., GHS hazard communication) due to toxicity and reactivity . The 1-fluoroethyl group in the target compound may introduce additional hazards, such as increased volatility or fluorine-specific toxicity.
Data Tables
Table 1: Reactivity Comparison of Iodopyridine Derivatives
Table 2: Market Dynamics of Iodopyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
